1-Pentan-d11-ol

Catalog No.
S1520146
CAS No.
126840-22-0
M.F
C5H12O
M. Wt
99.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pentan-d11-ol

CAS Number

126840-22-0

Product Name

1-Pentan-d11-ol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentan-1-ol

Molecular Formula

C5H12O

Molecular Weight

99.22 g/mol

InChI

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2

InChI Key

AMQJEAYHLZJPGS-GILSBCIXSA-N

SMILES

CCCCCO

Synonyms

1-Pentan-1,1,2,2,3,3,4,4,5,5,5-d11-ol; Pentyl Alcohol-d11; 1-Pentyl Alcohol-d11; Amyl Alcohol-d11; Amylol-d11; Butyl Carbinol-d11; NSC 5707-d11; Pentanol-d11; n-Amyl Alcohol-d11; n-Butyl Carbinol-d11; n-Pentan-1-ol-d11; n-Pentanol-d11; n-Pentyl Alcoh

Canonical SMILES

CCCCCO

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O

1-Pentan-d11-ol, also known as Pentyl-d11 alcohol, is a specifically deuterated primary alcohol containing eleven deuterium atoms (). It finds application in various scientific research fields due to its unique properties:

Isotopic Labeling for NMR Spectroscopy

  • Deuterium enrichment: The presence of eleven deuterium atoms in 1-Pentan-d11-ol significantly reduces the signal from its corresponding protons in the ¹H NMR spectrum (). This isotopic labeling technique allows researchers to selectively observe and identify specific protons in complex molecules by eliminating their overlapping signals with other protons.

For example, 1-Pentan-d11-ol can be used as an internal standard in ¹H NMR experiments to calibrate the chemical shift scale and improve the accuracy of peak assignments in complex biological samples ().

Studying Biological Processes

  • Deuteration: Replacing hydrogen atoms with deuterium atoms (deuteration) can have subtle effects on the physical and chemical properties of molecules. 1-Pentan-d11-ol, with its specific deuteration pattern, can be used to investigate various biological processes by:
    • Studying metabolic pathways: By incorporating 1-Pentan-d11-ol into cell cultures or organisms, researchers can trace its metabolic fate and understand the pathways it undergoes within the system (). This information can be crucial for studying various biological processes, including drug metabolism and lipid biosynthesis.
    • Investigating protein-ligand interactions: Deuterated molecules like 1-Pentan-d11-ol can be used to probe the binding interactions between proteins and other molecules (ligands) using techniques like NMR spectroscopy (). This allows researchers to understand the mechanisms of action of drugs and other biologically relevant molecules.

1-Pentan-d11-ol has the molecular formula C5H12O, with a molecular weight of approximately 99.22 g/mol. It is characterized by the presence of deuterium (D) isotopes, which replace hydrogen atoms in the molecular structure. This substitution results in a compound that behaves similarly to 1-Pentanol but offers distinct advantages in tracing and analytical applications due to the isotopic labeling .

Physical Properties:

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 138 °C
  • Density: About 0.82 g/cm³
  • Solubility: Soluble in organic solvents and slightly soluble in water

1-Pentan-d11-ol itself is not expected to have a specific mechanism of action. Its primary function lies in its application as a solvent or internal standard in scientific research, particularly in spectroscopy.

Deuterated molecules like 1-pentan-d11-ol are valuable because the substitution of deuterium for hydrogen alters the vibrational frequencies of the molecule without significantly affecting its chemical properties. This allows researchers to differentiate between signals arising from the solvent and the analyte of interest in techniques like NMR spectroscopy.

  • Flammability: Flammable liquid. Expected to have similar flammability properties as 1-pentanol.
  • Toxicity: Limited data available on the specific toxicity of 1-Pentan-d11-ol. However, it is recommended to handle it with standard laboratory precautions due to its similarity to 1-pentanol, which is known to be a mild irritant.
  • Safety Precautions: Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling 1-pentan-d11-ol. Work in a well-ventilated fume hood and follow safe laboratory practices for handling flammable liquids.
Typical of alcohols, including:

  • Esterification: Reaction with acids to form esters.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.
  • Oxidation: Can be oxidized to form aldehydes or ketones.

The presence of deuterium allows for unique reaction pathways and mechanisms to be studied using techniques such as nuclear magnetic resonance spectroscopy .

While specific biological activity data for 1-Pentan-d11-ol is limited, its parent compound, 1-Pentanol, exhibits some biological properties:

  • It can act as a solvent or carrier for other compounds in biological systems.
  • Some studies suggest potential antimicrobial properties due to its hydrophobic nature.

The isotopic labeling may enhance its utility in metabolic studies and tracing experiments within biological systems .

1-Pentan-d11-ol can be synthesized through several methods:

  • Deuterated Alcohol Synthesis: By reacting deuterated precursors with appropriate reagents under controlled conditions.
  • Reduction of Deuterated Aldehydes or Ketones: Using reducing agents like lithium aluminum deuteride.

These methods allow for the incorporation of deuterium into the alcohol structure effectively .

The primary applications of 1-Pentan-d11-ol include:

  • Analytical Chemistry: Used as a standard or tracer in mass spectrometry and nuclear magnetic resonance studies.
  • Research: Serves as a tool for studying metabolic pathways and reaction mechanisms due to its isotopic labeling.
  • Flavor and Fragrance Industry: Acts as a component in formulations where isotopic labeling is beneficial for tracking or analysis .

Interaction studies involving 1-Pentan-d11-ol often focus on its behavior in complex mixtures or biological systems. Its isotopic nature allows researchers to trace its interactions without interfering with the natural abundance of other compounds. This characteristic is particularly valuable in pharmacokinetic studies and metabolic profiling .

1-Pentan-d11-ol shares similarities with other primary alcohols but stands out due to its isotopic labeling. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
1-PentanolC5H12OCommon primary alcohol
2-PentanolC5H12OSecondary alcohol
1-HexanolC6H14OLonger carbon chain
1-OctanolC8H18OLonger carbon chain
1-Pentanol-d10C5H12D10OAnother deuterated variant

Uniqueness of 1-Pentan-d11-ol:
The presence of deuterium (D) instead of hydrogen (H) makes 1-Pentan-d11-ol particularly useful for specific applications in research that require tracking and tracing without interference from naturally occurring isotopes .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

(~2~H_11_)Pentan-1-ol

Dates

Modify: 2023-08-15

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